4-Bromo-2-(4-methylpiperazino)benzaldehyde

Description

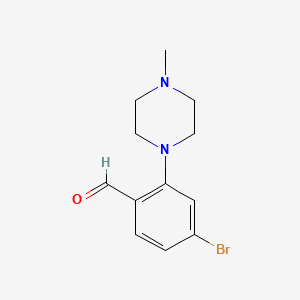

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-8-11(13)3-2-10(12)9-16/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOICRGSDAAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459561 | |

| Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628326-12-5 | |

| Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-Bromo-2-(4-methylpiperazino)benzaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

CAS Number: 628326-12-5 Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.16 g/mol

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with high therapeutic potential is paramount. 4-Bromo-2-(4-methylpiperazino)benzaldehyde is a key intermediate that embodies the convergence of several privileged structural motifs essential for the development of targeted therapies, particularly in the realm of kinase inhibitors. The inherent functionalities of this molecule—a reactive benzaldehyde, a versatile bromine atom for cross-coupling reactions, and a pharmacokinetically favorable N-methylpiperazine group—render it a valuable building block for constructing complex, biologically active compounds.

The piperazine ring is a ubiquitous feature in numerous approved drugs, prized for its ability to improve aqueous solubility and bioavailability, and to act as a versatile scaffold for orienting pharmacophoric groups.[1][2] The strategic placement of the N-methylpiperazine moiety at the ortho-position to the aldehyde group influences the electronic and conformational properties of the molecule, providing a unique chemical handle for further elaboration in drug design. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is critical for its effective and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 628326-12-5 |

| Molecular Formula | C₁₂H₁₅BrN₂O |

| Molecular Weight | 283.16 g/mol |

| Appearance | Solid (form may vary) |

| Primary Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. Standard laboratory personal protective equipment is required. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Note: This data is compiled from various sources and a comprehensive Safety Data Sheet (SDS) should be consulted prior to handling.

Synthesis of this compound: A Mechanistic Approach

The most direct and common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group, which facilitates the displacement of a halide (typically fluoride) by the secondary amine of 1-methylpiperazine.

The precursor, 4-Bromo-2-fluorobenzaldehyde, is a readily available starting material.[3] The fluorine atom at the ortho-position to the aldehyde is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established principles of nucleophilic aromatic substitution reactions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq), 1-methylpiperazine (1.1-1.2 eq), and a suitable base such as anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask. The solvent should be anhydrous to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final, high-purity this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The structural features of this compound make it an ideal starting point for the synthesis of kinase inhibitors. The piperazine moiety often serves as a key interaction point with the solvent-exposed region of the kinase active site, while the bromobenzaldehyde core can be elaborated to target the hinge region and other pockets.

The bromine atom is particularly valuable as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or amino groups, enabling extensive exploration of the chemical space and optimization of the structure-activity relationship (SAR).

Caption: Synthetic utility in generating diverse chemical libraries.

The aldehyde functionality can be used to build various heterocyclic ring systems, such as pyrimidines or quinazolines, which are common cores in many kinase inhibitors. For example, a condensation reaction with a suitable guanidine derivative could lead to the formation of a diaminopyrimidine scaffold, a well-established hinge-binding motif.

While a direct synthetic route from this compound to a specific marketed drug is not prominently documented in publicly available literature, its structural components are present in numerous potent kinase inhibitors. This highlights its potential as a versatile intermediate for the discovery of new therapeutic agents. For instance, the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib contains a substituted diaminopyrimidine core, demonstrating the relevance of these structural motifs in modern oncology drug design.[4]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its synthesis via nucleophilic aromatic substitution is efficient and scalable. The combination of a reactive aldehyde, a versatile bromine atom, and a pharmacokinetically favorable N-methylpiperazine moiety makes it a highly valuable building block for the generation of diverse chemical libraries targeting a range of therapeutic targets, most notably protein kinases. For medicinal chemists and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound opens up numerous possibilities for the design and creation of the next generation of targeted therapies.

References

- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central.

- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). National Institutes of Health.

- 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure.

- Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (2014). SciELO South Africa.

- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (2013). PubMed.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). (n.d.). ResearchGate.

- on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.

- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate.

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.

- Supporting Information. (n.d.).

- 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. (2025).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

4-Bromo-2-(4-methylpiperazino)benzaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-2-(4-methylpiperazino)benzaldehyde: Synthesis, Characterization, and Application

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These intermediates must offer a combination of structural novelty, chemical stability, and versatile reactivity to enable the efficient construction of complex molecular architectures. This compound is one such scaffold that has garnered attention as a valuable intermediate. Its unique substitution pattern—featuring an electrophilic aldehyde, a nucleophilic piperazine, and a bromine atom suitable for cross-coupling reactions—positions it as a powerful tool for generating diverse compound libraries.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer practical, field-proven insights. We will delve into its core physicochemical properties, a robust and validated synthetic protocol, comprehensive methods for analytical characterization, and its strategic application in the synthesis of biologically active molecules, particularly kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals who require a thorough and practical understanding of this key intermediate.

Part 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and properties for this compound are summarized below. The molecular weight of 283.16 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrN₂O | [1][2] |

| Molecular Weight | 283.16 g/mol | [2] |

| CAS Number | 628326-12-5 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [5] (by analogy) |

| SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | [2] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage | Room temperature, dry, away from light |

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is chosen for its high efficiency and predictability. The key is the activation of the aromatic ring by the electron-withdrawing aldehyde group, which facilitates the displacement of a halide (typically fluoride) by the secondary amine of 1-methylpiperazine.

Expertise & Rationale:

-

Choice of Starting Material: We select 4-Bromo-2-fluorobenzaldehyde as the electrophile. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which strongly activates the ipso-carbon towards nucleophilic attack.

-

Solvent System: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is essential. These solvents effectively solvate the cationic species formed during the reaction mechanism without interfering with the nucleophile, thereby accelerating the reaction rate.

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is employed as an acid scavenger. It neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile and driving the equilibrium towards the product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq), 1-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent potential side reactions involving atmospheric oxygen or moisture.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzaldehyde is consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others. For regioisomeric compounds like this, relying on a single method like mass spectrometry can be misleading.[6]

Analytical Workflow Diagram

Caption: Quality control workflow for compound characterization.

Expected Analytical Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for unambiguous structure confirmation. Key expected signals include:

-

A singlet for the aldehyde proton (-CHO) around 9.8-10.2 ppm.

-

Aromatic protons on the substituted benzene ring, exhibiting characteristic splitting patterns.

-

Two sets of broad signals for the non-equivalent methylene protons (-CH₂) of the piperazine ring.

-

A singlet for the methyl group (-CH₃) on the piperazine nitrogen around 2.2-2.5 ppm.

-

-

Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight. The mass spectrum should display a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the definitive isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Look for:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

C-N stretching vibrations associated with the piperazine ring.

-

Characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. Using a suitable reversed-phase column and mobile phase (e.g., acetonitrile/water gradient), the analysis should show a single major peak, allowing for the quantification of purity, which should meet or exceed the required specification (e.g., >97%).

Part 4: Applications in Medicinal Chemistry

This compound is not an end product but a versatile scaffold designed for elaboration. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

Role as a Versatile Chemical Scaffold

Caption: Reactivity map showing the compound's functional handles.

-

Kinase Inhibitor Synthesis: The piperazine moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[7] It often serves as a hydrophilic, basic handle that can form critical hydrogen bonds or salt bridges within the ATP-binding pocket of a kinase. This compound provides a pre-installed piperazine ring, simplifying the synthesis of such drugs.

-

Aldehyde as a Reactive Hub: The aldehyde group is a gateway to a vast array of chemical transformations. It readily undergoes reductive amination to introduce diverse side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and various condensation reactions to build heterocyclic rings.

-

Bromine for Cross-Coupling: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be used to append new aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity and allowing for systematic Structure-Activity Relationship (SAR) studies.

Part 5: Safety, Storage, and Handling

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Storage: Store the material in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. This guide has provided a comprehensive technical overview, from a reliable synthesis protocol grounded in sound mechanistic principles to a robust analytical workflow for quality assurance. By understanding the causality behind the experimental choices and the versatile reactivity of its functional handles, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

- Arctom. CAS NO. 628326-12-5 | 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde.

- MySkinRecipes. This compound.

- AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier.

- NIST. Benzaldehyde, 4-bromo- - NIST WebBook.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis.

Sources

- 1. 4-BROMO-2-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE [chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. adpharmachem.com [adpharmachem.com]

- 6. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

4-Bromo-2-(4-methylpiperazino)benzaldehyde chemical properties

An In-Depth Technical Guide to 4-Bromo-2-(4-methylpiperazino)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a highly versatile intermediate in synthetic organic chemistry. Its unique trifunctional nature—possessing a reactive aldehyde, a strategically placed bromine atom for cross-coupling, and a nucleophilic piperazine moiety—makes it a valuable building block, particularly in the field of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its reactivity and utility for constructing complex molecular architectures, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Spectroscopic Profile

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. This section details the core attributes of this compound.

Core Chemical Properties

The fundamental properties of the molecule are summarized in the table below, providing at-a-glance information for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 628326-12-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [4] |

| Molecular Weight | 283.16 g/mol | [4] |

| MDL Number | MFCD09030507 | [4] |

| SMILES | CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O | [1] |

| Storage Conditions | Store at room temperature in a dry environment. |

Predicted Spectroscopic Signature

-

¹H NMR: The proton spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet in the downfield region of 9.8-10.2 ppm. The aromatic region (7.0-8.0 ppm) will display signals for the three protons on the benzene ring, with splitting patterns dictated by their ortho, meta, and para relationships. The N-methylpiperazine moiety will show distinct signals: a singlet for the N-CH₃ group around 2.3-2.5 ppm, and two multiplets for the four methylene groups (-CH₂-) of the piperazine ring, typically between 2.5 and 3.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the 185-195 ppm range. The six aromatic carbons will appear between 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic lower intensity signal. The carbons of the piperazine ring and the N-methyl group will be found in the upfield region, typically between 45-60 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1680-1705 cm⁻¹ will indicate the C=O stretch of the aromatic aldehyde.[5] Additional key signals will include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic piperazine group (2800-3000 cm⁻¹), as well as C-N stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

Synthesis and Purification Strategy

The synthesis of this compound is not widely detailed in standard literature. However, a robust synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAr). This approach is common for installing amine functionalities onto activated aryl halides.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 4-bromo-2-fluorobenzaldehyde as a suitable starting material. The fluorine atom at the ortho position strongly activates the ring towards nucleophilic attack by 1-methylpiperazine, making it an excellent leaving group.

Proposed Synthetic Protocol

This protocol describes a reliable method for synthesizing the title compound. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.

Reaction: Nucleophilic Aromatic Substitution

Rationale: This reaction is highly efficient for forming aryl-amine bonds when an electron-withdrawing group (like the aldehyde) and a good leaving group (fluoride) are present on the aromatic ring.

Step-by-Step Methodology:

-

Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous Dimethyl Sulfoxide (DMSO, 5 mL per gram of starting material).

-

Expert Insight: DMSO is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation, liberating the carbonate anion to act as a base, while not interfering with the nucleophilic attack. Potassium carbonate is a mild base used to scavenge the HF generated in situ, driving the reaction to completion.

-

-

Addition of Nucleophile: Add 1-methylpiperazine (1.2 eq) to the stirred suspension.

-

Expert Insight: A slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup and Extraction: Cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMSO). This will precipitate the crude product.

-

Expert Insight: Pouring into water is a critical step. It precipitates the organic product, which has poor water solubility, while the inorganic salts and residual DMSO remain in the aqueous phase.

-

-

Extract the aqueous suspension with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to be suitable for subsequent applications. Flash column chromatography is the standard and most effective method.

-

Purification: The crude material is typically purified by flash chromatography on silica gel, using a gradient elution system of ethyl acetate in hexanes. The polarity of the product is moderate, allowing for good separation from non-polar impurities and highly polar baseline materials.

-

Characterization: The purity and identity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for sequential, controlled modifications to build molecular complexity. It is particularly valuable as an intermediate for pharmaceutical compounds like kinase inhibitors.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for chain extension and the introduction of new functionalities.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) smoothly converts the aldehyde into a new amine, a common linkage in drug molecules.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

-

Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations to form α,β-unsaturated systems.[6]

Transformations of the Aryl Bromide

The bromine atom is perfectly positioned for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester introduces a new aryl or vinyl group, a cornerstone of modern medicinal chemistry.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a new C-N bond, offering an alternative way to further functionalize the aromatic core.[7]

-

Sonogashira Coupling: Reaction with a terminal alkyne provides access to aryl alkynes, another important structural motif.

Application in Kinase Inhibitor Scaffolding

The structure of this compound is an ideal starting point for many kinase inhibitor scaffolds, which often feature a heterocyclic core attached to substituted aromatic rings.

In this conceptual workflow, the aryl bromide is first subjected to a Suzuki coupling to install a second aromatic ring system. Subsequently, the aldehyde is transformed via reductive amination to introduce a solubilizing or target-binding side chain. This sequential and high-yielding approach demonstrates the molecule's value in efficiently constructing complex, drug-like molecules.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling substituted aromatic aldehydes and organobromides should be strictly followed.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Substituted benzaldehydes can be irritants.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a potent and versatile chemical intermediate. Its well-defined structure provides three distinct points for chemical modification, enabling the efficient and controlled synthesis of complex organic molecules. The strategic placement of the aldehyde, aryl bromide, and piperazine moieties makes it an exceptionally valuable building block for medicinal chemists, particularly in the rapid elaboration of novel heterocyclic scaffolds for drug discovery programs. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.

References

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromo-2-methylbenzaldehyde.

- PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde.

- AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.

- NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook.

- Homework.Study.com. (n.d.). Write a complete step-wise mechanism for your reaction Benzaldehyde + 4-bromoacetophenone to 4-bromochalcone.

- University of California, Los Angeles. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.

- Conti, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-BROMO-2-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE [chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 6. homework.study.com [homework.study.com]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. 4-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-(4-methylpiperazino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(4-methylpiperazino)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a basic 4-methylpiperazine moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the known physical properties, a proposed synthetic protocol, and a discussion of its potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its core identifiers and known properties, supplemented with data for structurally related compounds to provide a comparative context.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 628326-12-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [3] |

| Molecular Weight | 283.16 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder (predicted) | [6] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, ether, and chloroform; slightly soluble in water. | [6] |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the activation of the aromatic ring by the aldehyde group, facilitating the displacement of a suitable leaving group by 1-methylpiperazine.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 4-bromo-2-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde and the fluorine atom at the ortho position makes the C-2 position susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine.

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-methylpiperazine (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that can solvate the potassium carbonate and facilitate the nucleophilic attack.

-

Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following are predicted key features based on the structure:

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.5-10.5 ppm.

-

Aromatic protons in the region of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Signals for the piperazine ring protons, likely appearing as two broad multiplets in the δ 2.5-3.5 ppm region.

-

A singlet for the N-methyl group around δ 2.3 ppm.

-

-

¹³C NMR:

-

A carbonyl carbon signal for the aldehyde group around δ 190 ppm.

-

Aromatic carbon signals in the δ 110-160 ppm range.

-

Signals for the piperazine and methyl carbons.

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde.

-

C-N stretching vibrations.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observable, showing the characteristic isotopic pattern for a compound containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

-

Reactivity and Handling

Reactivity:

This compound is a trifunctional molecule with distinct reactive sites:

-

Aldehyde Group: Susceptible to nucleophilic attack, oxidation, and reduction. It can participate in condensation reactions to form imines, oximes, and hydrazones.

-

Aryl Bromide: Can undergo various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position.[6]

-

Piperazine Nitrogen: The tertiary amine of the methylpiperazine moiety is basic and can be protonated or quaternized.

Caption: Key reactive sites of this compound.

Safety and Handling:

-

No specific safety data is available for this compound. However, based on its structure, it should be handled with care.

-

It is likely to be an irritant to the eyes, skin, and respiratory system.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Work should be conducted in a well-ventilated fume hood.

-

Store in a cool, dry place away from oxidizing agents.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules, particularly kinase inhibitors.[7][8] The piperazine group can enhance solubility and act as a key interaction point with the target protein, while the bromobenzaldehyde core provides a scaffold for further chemical modification to optimize potency and selectivity.

While no specific kinase inhibitors have been publicly disclosed that are direct derivatives of this compound, its utility as a synthetic intermediate is clear. For example, the aldehyde can be used to build more complex heterocyclic systems, and the bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, a common strategy in the synthesis of kinase inhibitors.[9]

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, its structural features suggest a wide range of potential applications in the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its use.

References

Sources

- 1. 628326-12-5|4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 628326-12-5 | 4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde - Capot Chemical [capotchem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1-(4-Bromo-2,5-dimethylphenyl)-4-methylpiperazine | C13H19BrN2 | CID 59080488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. adpharmachem.com [adpharmachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(4-methylpiperazino)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-2-(4-methylpiperazino)benzaldehyde, a key intermediate in the development of contemporary pharmaceuticals.[1] The document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, catering to researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr), a robust and scalable method for the formation of aryl-amine bonds. This guide will delve into the mechanistic details, experimental setup, and characterization of the final product, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a strategically important building block in medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde group, a bromine atom for further functionalization (e.g., cross-coupling reactions), and a 4-methylpiperazine moiety, makes it a versatile precursor for a range of biologically active molecules. The piperazine ring, in particular, is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties.[2] This intermediate is notably used in the synthesis of kinase inhibitors and other targeted therapies, highlighting its relevance in modern drug discovery.[1]

The Synthetic Pathway: A Mechanistic Perspective

The most direct and industrially scalable route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the starting material, 4-Bromo-2-fluorobenzaldehyde.

The Rationale Behind Starting Material Selection

The choice of 4-Bromo-2-fluorobenzaldehyde as the electrophilic partner is deliberate. The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[3] The electron-withdrawing nature of the aldehyde group (-CHO) at the ortho position, along with the bromine atom at the para position, significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the carbon atom bearing the fluorine, facilitating its displacement by a nucleophile.[4]

The Nucleophile: 1-Methylpiperazine

1-Methylpiperazine serves as the nucleophile. The secondary amine within the piperazine ring readily attacks the electron-deficient carbon of the benzaldehyde derivative. The methyl group on the other nitrogen atom prevents unwanted side reactions at that position.

The SNAr Mechanism

The reaction proceeds through a well-established two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacks the carbon atom bonded to the fluorine atom. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing aldehyde group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

The overall reaction is facilitated by the use of a non-nucleophilic base, such as potassium carbonate (K2CO3), which neutralizes the hydrofluoric acid (HF) formed during the reaction and drives the equilibrium towards the product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | 203.01 | 10.0 g | 0.049 |

| 1-Methylpiperazine | C5H12N2 | 100.16 | 6.0 g (6.8 mL) | 0.060 |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 8.2 g | 0.059 |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | 100 mL | - |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - |

| Brine Solution | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (10.0 g, 0.049 mol), 1-methylpiperazine (6.0 g, 0.060 mol), and potassium carbonate (8.2 g, 0.059 mol).

-

Solvent Addition: Add 100 mL of dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with brine solution (2 x 100 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

1H NMR: To confirm the presence of aromatic, aldehyde, and piperazine protons.

-

13C NMR: To confirm the number and types of carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 4-Bromo-2-fluorobenzaldehyde to this compound.

Caption: SNAr synthesis of this compound.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While SNAr is the most common approach, an alternative pathway worth considering is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction can also form the desired C-N bond.[5]

Conceptual Overview

This method would involve the reaction of an aryl halide (e.g., 2,4-dibromobenzaldehyde) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.[7] However, for this specific target, the selectivity of the reaction on 2,4-dibromobenzaldehyde would need to be carefully controlled to favor substitution at the 2-position.

Diagram of Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, leveraging the inherent reactivity of 4-Bromo-2-fluorobenzaldehyde. This method is robust, scalable, and proceeds via a well-understood mechanism. The provided experimental protocol offers a reliable starting point for laboratory-scale synthesis. For researchers facing challenges with the SNAr approach, the Buchwald-Hartwig amination presents a viable, albeit potentially more complex, alternative. The strategic importance of this intermediate in pharmaceutical development underscores the need for a thorough understanding of its synthesis, as detailed in this guide.

References

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. (2020-09-22). [Link]

- This compound. MySkinRecipes. [Link]

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. (2018). [Link]

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

- Nucleophilic Aromatic Substitution. Vapourtec Flow Chemistry. [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022-09-24). [Link]

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 4-Bromo-2-(4-methylpiperazino)benzaldehyde

Abstract: The unequivocal structural confirmation of synthetic intermediates is a cornerstone of drug discovery and chemical development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-Bromo-2-(4-methylpiperazino)benzaldehyde, a key heterocyclic building block.[1] As a Senior Application Scientist, this document moves beyond simple protocol recitation, focusing instead on the integrated analytical logic required to confidently assign the molecule's constitution. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed as a self-validating system, where data from one technique corroborates and builds upon the others, culminating in a definitive structural assignment. This guide is intended for researchers, chemists, and analytical scientists involved in the synthesis and characterization of complex organic molecules.

The Integrated Spectroscopic Approach: A Strategy for Certainty

Structural elucidation is fundamentally a process of solving a molecular puzzle. Relying on a single analytical technique can lead to ambiguity. For a molecule such as this compound, which contains multiple distinct functional groups—an aromatic ring, a halogen, an aldehyde, and a tertiary amine/piperazine system—an integrated approach is not just recommended, it is essential.[2] Our strategy begins with determining the molecular formula and elemental composition, proceeds to identify the functional groups present, and concludes by assembling the atomic framework piece-by-piece.

The workflow is designed to be sequential and logical. High-resolution mass spectrometry provides the molecular formula, a critical starting point. Infrared spectroscopy offers a rapid and definitive confirmation of key functional groups. Finally, a comprehensive suite of NMR experiments, from simple 1D proton and carbon spectra to more complex 2D correlation experiments, allows us to map the precise connectivity of every atom in the molecule.

Caption: A logical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Formula

The first and most fundamental question in any structural elucidation is "What is the molecular formula?". High-resolution mass spectrometry answers this with high precision, providing an exact mass that can be used to determine the elemental composition.

For this compound (C₁₂H₁₅BrN₂O), a key feature we anticipate is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units. This pattern is a highly reliable indicator for the presence of a single bromine atom in the molecule.[4]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.

-

Instrument Setup: Use an ESI-TOF mass spectrometer in positive ion mode, as the piperazine nitrogen is readily protonated.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Data Analysis: Identify the molecular ion peaks. The exact mass of the monoisotopic peak (containing ⁷⁹Br) should be compared to the theoretical mass calculated for the protonated molecule, [C₁₂H₁₅BrN₂O + H]⁺.

Expected Data and Interpretation

The analysis should yield a pair of peaks of nearly equal abundance corresponding to the [M+H]⁺ and [M+2+H]⁺ ions.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₁₅BrN₂O | --- |

| Exact Mass (Monoisotopic) | 282.0371 u | Calculated for C₁₂H₁₅⁷⁹BrN₂O |

| Expected [M+H]⁺ (m/z) | 283.0444 | For [C₁₂H₁₆⁷⁹BrN₂O]⁺ |

| Expected [M+2+H]⁺ (m/z) | 285.0423 | For [C₁₂H₁₆⁸¹BrN₂O]⁺ |

| Isotope Peak Ratio | ~1:1 | Characteristic of a single bromine atom.[3] |

The observation of this isotopic pattern, coupled with an exact mass measurement within 5 ppm of the theoretical value, provides extremely strong evidence for the proposed elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

With the molecular formula established, the next step is to identify the types of chemical bonds and functional groups present. FTIR spectroscopy is a rapid and powerful tool for this purpose.[5] The spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.[7]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data and Interpretation

Based on the proposed structure, we can predict the key absorption bands. The most diagnostic peaks will be for the aldehyde group.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[9] |

| ~2850-2960 | Medium | Aliphatic C-H Stretch | Arises from the CH₂ and CH₃ groups of the methylpiperazine moiety. |

| ~2820 & ~2720 | Weak (doublet) | Aldehyde C-H Stretch | This pair of peaks (a Fermi doublet) is highly characteristic of an aldehyde C-H bond and is strong evidence for this group.[6] |

| ~1685-1700 | Strong, Sharp | Aldehyde C=O Stretch | This is the most intense and diagnostic peak in the spectrum, confirming the carbonyl group. Its position suggests conjugation with the aromatic ring.[10] |

| ~1580-1600 | Medium | Aromatic C=C Stretch | Further evidence for the aromatic ring. |

| ~1250-1350 | Medium | C-N Stretch | Associated with the amine functionality of the piperazine ring. |

| ~1000-1100 | Medium-Strong | C-O (Aromatic Ether-like) | While not an ether, the C-N bond to the ring can have absorptions in this region. |

| Below 850 | Medium-Strong | C-Br Stretch / Aromatic C-H bend | The C-Br stretch is typically found at lower wavenumbers. The C-H out-of-plane bending pattern can suggest the ring substitution pattern. |

The unambiguous presence of a strong carbonyl stretch around 1690 cm⁻¹ and the characteristic aldehyde C-H doublet would provide definitive proof of the benzaldehyde portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum, and the number of signals in the ¹³C NMR spectrum, we can define the chemical environment of each proton and carbon atom.[6] Two-dimensional NMR experiments then allow us to connect these individual pieces into the final structure.

Protocol: 1D and 2D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.

-

1D ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming to achieve high resolution. Integrate all peaks and assign multiplicities (singlet, doublet, etc.).

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It reveals ¹H-¹H connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It maps ¹H to its bonded ¹³C.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting molecular fragments across quaternary (non-protonated) carbons and heteroatoms.

Predicted 1D NMR Data and Interpretation

The structure has 12 unique carbons and several distinct proton environments. We can predict their approximate chemical shifts based on known values for similar structures.[6]

Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Label | Proton (¹H) Prediction (ppm, Multiplicity, Integration) | Carbon (¹³C) Prediction (ppm) | Rationale |

|---|---|---|---|

| CHO | ~9.9 (s, 1H) | ~191.0 | Aldehyde proton and carbon are highly deshielded.[6] |

| C1 | --- | ~135.0 | Quaternary carbon attached to the aldehyde. |

| C2 | --- | ~155.0 | Quaternary carbon attached to the piperazine nitrogen. |

| H3 / C3 | ~7.0 (d, J≈2 Hz, 1H) | ~118.0 | Aromatic proton ortho to Br and meta to CHO. Small coupling to H5. |

| C4 | --- | ~120.0 | Quaternary carbon attached to Bromine. |

| H5 / C5 | ~7.2 (dd, J≈8, 2 Hz, 1H) | ~129.0 | Aromatic proton ortho to CHO and meta to Br. Coupled to H6 and H3. |

| H6 / C6 | ~7.7 (d, J≈8 Hz, 1H) | ~125.0 | Aromatic proton ortho to N-piperazino and meta to CHO. Coupled to H5. |

| Pip-H (ortho) | ~3.1 (t, 4H) | ~51.0 | Piperazine protons adjacent to the aromatic ring. |

| Pip-H (meta) | ~2.6 (t, 4H) | ~55.0 | Piperazine protons adjacent to the N-methyl group. |

| N-CH₃ | ~2.4 (s, 3H) | ~46.0 | Methyl group protons on the piperazine nitrogen. |

Unraveling Connectivity with 2D NMR

While 1D NMR provides the pieces, 2D NMR shows how they connect. The HMBC experiment is particularly powerful here. It acts as a "molecular GPS," showing long-range correlations that bridge different parts of the molecule.

Caption: Key HMBC correlations confirming the substitution pattern.

-

Aldehyde Proton (~9.9 ppm): This proton, being attached to C7, will show HMBC correlations to the quaternary carbon C1 and the protonated carbon C6. This definitively places the aldehyde group.

-

Piperazine Protons (~3.1 ppm): The piperazine protons closest to the ring will show a crucial HMBC correlation to the quaternary carbon C2 and the protonated carbon C3. This confirms the piperazine is attached at the C2 position.

-

Aromatic Protons: The COSY spectrum will show the coupling between H5 and H6, and the weaker coupling between H5 and H3, confirming their relative positions. HMBC correlations from these protons to the various quaternary carbons (C1, C2, C4) will lock in the final substitution pattern.

Summary and Structural Confirmation

By integrating data from multiple spectroscopic techniques, we can achieve an unambiguous structural elucidation of this compound.

-

HRMS confirms the molecular formula C₁₂H₁₅BrN₂O and the presence of one bromine atom.

-

FTIR provides definitive evidence for the key functional groups: an aromatic ring, an aldehyde (C=O and C-H stretches), and aliphatic C-H bonds.

-

¹³C NMR shows the presence of 12 distinct carbon environments, consistent with the proposed structure.

-

¹H NMR identifies all proton environments, and their integrations match the number of protons in each group.

-

2D NMR (COSY, HSQC, and especially HMBC) connects all the fragments, confirming the 1,2,4-substitution pattern on the aromatic ring and verifying the attachment of the methylpiperazine group at the C2 position.

This systematic and self-validating approach leaves no room for ambiguity and stands as a robust model for the characterization of novel synthetic compounds in a research and development setting. For absolute confirmation of the solid-state conformation, single-crystal X-ray crystallography could be employed as a final, definitive step.

References

- Benchchem. A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.

- Benchchem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.

- Arctom, Inc. 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde. Catalog CS-0454342.

- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-186.

- ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set).

- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- Benchchem. A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- Alfa Chemistry. CAS 628326-12-5 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde.

- NIST. Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook.

- PubChem. 4-Bromobenzaldehyde. National Center for Biotechnology Information.

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (Supplementary Information).

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Benchchem. A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- wisdomlib. Substituted Benzaldehyde: Significance and symbolism.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. 4-bromobenzaldehyde ¹H NMR spectrum.

- NIST. Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook.

- The Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...".

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry.

- MySkinRecipes. This compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 8. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 4-Bromo-2-(4-methylpiperazino)benzaldehyde: A Technical Guide

Introduction: Elucidating the Molecular Architecture

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. 4-Bromo-2-(4-methylpiperazino)benzaldehyde stands as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural and electronic properties, dictated by the interplay of the brominated benzaldehyde core and the N-methylpiperazine substituent, are crucial for its reactivity and subsequent biological activity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational blueprint for researchers and scientists in the pharmaceutical and chemical industries. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, underpinned by the fundamental principles of each technique and a rationale for the expected spectral features. This document is designed to serve as a practical reference for the identification, verification, and quality control of this important synthetic building block.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The following diagram illustrates the key structural components that give rise to the predicted spectral data.

Figure 1: Chemical structure of this compound with key atoms labeled. This visualization aids in correlating specific protons and carbons to their predicted NMR chemical shifts.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data has been generated using validated prediction methodologies. These predictions serve as a robust guide for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted chemical shifts for this compound are presented below. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), can influence the exact chemical shifts due to solvent-solute interactions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde-H | ~9.8 - 10.2 | Singlet | 1H |

| Aromatic-H (ortho to CHO) | ~7.5 - 7.7 | Doublet | 1H |

| Aromatic-H (ortho to Br) | ~7.3 - 7.5 | Doublet of doublets | 1H |

| Aromatic-H (meta to CHO, Br) | ~7.0 - 7.2 | Doublet | 1H |

| Piperazine-H (adjacent to N-Aryl) | ~3.0 - 3.3 | Triplet | 4H |

| Piperazine-H (adjacent to N-Methyl) | ~2.5 - 2.8 | Triplet | 4H |

| Methyl-H | ~2.3 - 2.5 | Singlet | 3H |

Table 1: Predicted ¹H NMR data for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~190 - 195 |

| Aromatic C-N | ~150 - 155 |

| Aromatic C-CHO | ~135 - 140 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-Br | ~115 - 120 |

| Piperazine C (adjacent to N-Aryl) | ~50 - 55 |

| Piperazine C (adjacent to N-Methyl) | ~50 - 55 |

| Methyl C | ~45 - 50 |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 282/284 | [C₁₂H₁₅BrN₂O]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 281/283 | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehydic proton. |

| 253/255 | [M-CHO]⁺ | Loss of the formyl group. |

| 199/201 | [M-C₄H₉N₂]⁺ | Cleavage of the piperazine ring. |

| 84 | [C₅H₁₀N]⁺ | N-methylpiperazine fragment. |

Table 3: Predicted major fragments in the mass spectrum of this compound.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion, while electron ionization (EI) will induce more fragmentation.

-

Instrumental Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.

-

-

Data Interpretation:

-

Identify the molecular ion peak and its characteristic bromine isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic losses and fragments that correspond to the known structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2950-2800 | C-H (aliphatic) stretch | Medium-Strong |

| ~2750-2720 | C-H (aldehyde) stretch | Weak-Medium |

| ~1700-1680 | C=O (aldehyde) stretch | Strong |

| ~1600-1450 | C=C (aromatic) stretch | Medium |

| ~1300-1000 | C-N stretch | Medium |

| ~850-800 | C-H (aromatic) out-of-plane bend | Strong |

| ~700-600 | C-Br stretch | Medium-Strong |

Table 4: Predicted characteristic IR absorption bands for this compound.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

-